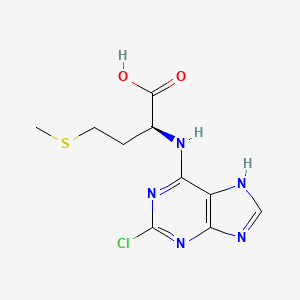
(S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a synthetic organic compound that features a purine base, a chlorinated substituent, and a butanoic acid moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Purine Base: Starting with a suitable purine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated purine can then be reacted with an appropriate amine under controlled conditions to introduce the amino group.
Attachment of the Butanoic Acid Moiety: This step might involve coupling reactions, such as using carbodiimide reagents to link the purine derivative with a butanoic acid derivative.
Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions could target the purine ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
Biologically, compounds with purine bases are often explored for their potential as enzyme inhibitors or as analogs of nucleotides.
Medicine
In medicinal chemistry, such compounds could be investigated for their potential therapeutic effects, such as antiviral or anticancer activities.
Industry
Industrially, derivatives of this compound might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine analogs: Compounds like 2-chloroadenosine.
Purine derivatives: Compounds such as 6-mercaptopurine.
Uniqueness
The uniqueness of (S)-2-((2-chloro-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(2S)-2-[(2-chloro-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZUYATYVQVRPC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
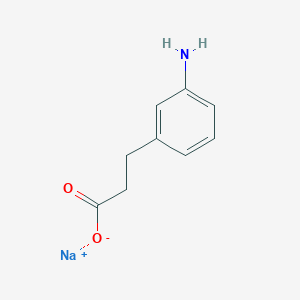
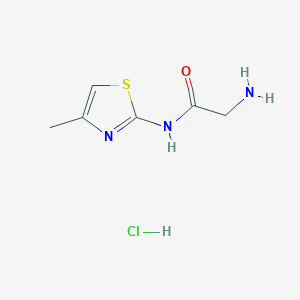
![2-(2-chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7950509.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B7950511.png)
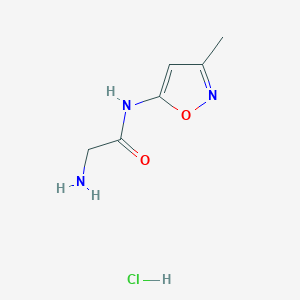
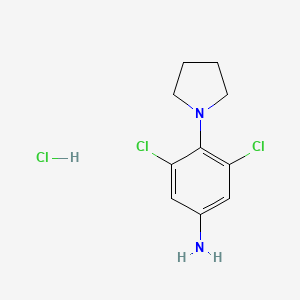
![2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide](/img/structure/B7950537.png)
![(2s,3r)-2-{[(7s)-7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}-3-methylpentanoic acid](/img/structure/B7950538.png)
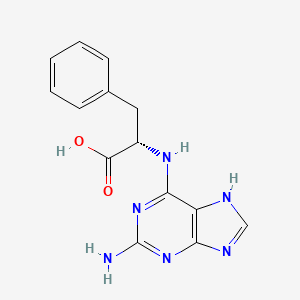
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-methylpentanoic acid](/img/structure/B7950548.png)
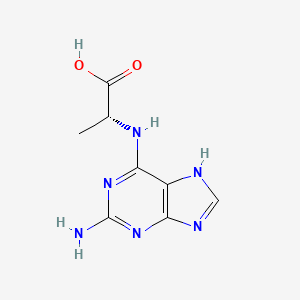
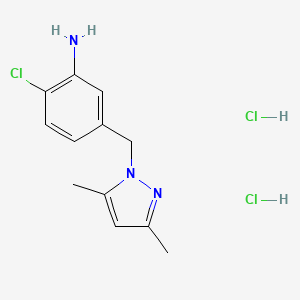

![2-amino-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B7950583.png)
